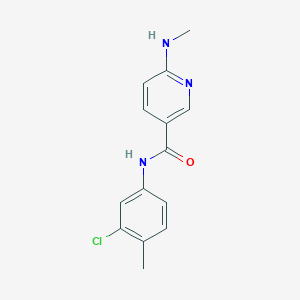
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential pharmacological applications. This compound has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide exerts its pharmacological effects by targeting specific enzymes and pathways involved in disease pathogenesis. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to inhibit the activity of enzymes such as CDKs and Aurora kinases, which are involved in cell cycle regulation and mitosis. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines by inhibiting the activity of enzymes such as IKK and JNK, which are involved in the NF-κB and MAPK signaling pathways. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of neurotransmitter receptors such as 5-HT receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects depending on the disease target. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, leading to the attenuation of inflammatory responses. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of neurotransmitter receptors, leading to the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for disease targets. However, there are also limitations to its use, including its potential toxicity, limited solubility, and lack of selectivity for certain disease targets.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide and its potential applications in other disease targets.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with methylamine to form the corresponding amide. This amide is then reacted with 3-bromo-6-chloropyridine to form the target compound. The final product is obtained through purification steps such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-5-11(7-12(9)15)18-14(19)10-4-6-13(16-2)17-8-10/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPQNHVSYIQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)

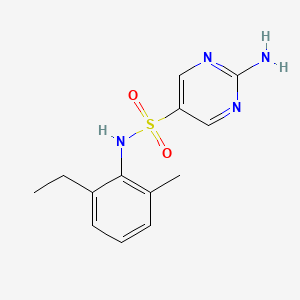
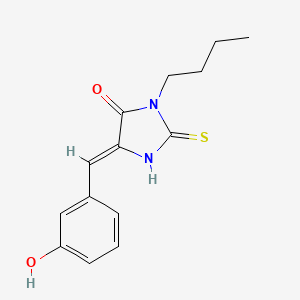

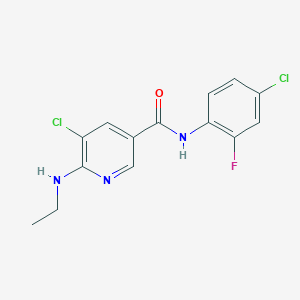
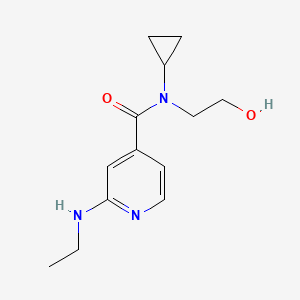


![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)